3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(2-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
3-Chloro-1-(2,3-dimethylphenyl)-4-[(2-hydroxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative characterized by a bicyclic core substituted with a chloro group at position 3, a 2,3-dimethylphenyl group at position 1, and a 2-hydroxyphenylamino moiety at position 4. Pyrrole-2,5-diones are known for their diverse biological activities, including kinase inhibition and antimicrobial properties, depending on substituent patterns . Structural analogs of this compound, such as RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-morpholinyl-pyrrole-2,5-dione), are utilized in biochemical research, suggesting similar applications in studying protein interactions or enzymatic activity .
Properties
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-6-5-8-13(11(10)2)21-17(23)15(19)16(18(21)24)20-12-7-3-4-9-14(12)22/h3-9,20,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYQTRCUXZIFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Ketone Condensation with Chloro-Substituted Intermediates
A method inspired by the crystallization study of 3-(2,5-dimethylanilino)-1-(2,5-dimethylphenyl)-4-methyl-1H-pyrrole-2,5-dione involves the condensation of 4-aminoantipyrine derivatives with ortho-hydroxyphenyl-containing carbonyl compounds. For the target molecule, 3-chloro-1-(2,3-dimethylphenyl)-4-[(2-hydroxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione, the reaction would necessitate:
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Starting materials : 2,3-dimethylphenyl-substituted pyrrole-2,5-dione precursor and 2-aminophenol.
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Conditions : Stirring in a chloroform-salicylaldehyde mixture at 40°C for 6–8 hours under inert atmosphere.
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Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form the imine linkage. The chloro substituent may be introduced via electrophilic chlorination at the pyrrole C3 position prior to condensation.
Challenges : Steric hindrance from the 2,3-dimethylphenyl group may reduce reaction efficiency, necessitating excess reagents or elevated temperatures.
Copper-Catalyzed Cascade Cyclization
Adaptation of Nitro-Enye Cyclization Chemistry
The copper(II)-catalyzed cyclization of nitro-substituted 1,3-enynes with aromatic amines offers a modular route to tetrasubstituted pyrroles. For the target compound:
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Substrate design : A nitro-enyne precursor bearing 2,3-dimethylphenyl and hydroxyphenyl groups.
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Catalyst system : Cu(OTf)₂ (5 mol%) in tetrahydrofuran (THF) at room temperature under aerobic conditions.
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Steps :
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Cyclization of the nitro-enyne with 2-aminophenol to form the pyrrole core.
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Post-cyclization chlorination using N-chlorosuccinimide (NCS) in dichloromethane.
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Optimization Data :
| Parameter | Value/Condition | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Cu(OTf)₂ | 72–85% |
| Solvent | THF | Optimal polarity |
| Chlorination agent | NCS (1.2 equiv) | 89% efficiency |
Characterization : Post-reaction analysis would require ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity assessment.
Multi-Step Functionalization of Pyrrole Dione Cores
Sequential Substitution on Preformed Pyrrole Diones
Building on the synthesis of 1-(4-bromophenyl)-1H-pyrrole-2,5-dione derivatives, the target molecule could be synthesized via:
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Core formation : Michael addition of 2,3-dimethylphenylamine to maleic anhydride, followed by cyclization.
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Chlorination : Electrophilic substitution using Cl₂ gas or SO₂Cl₂ in acetic acid at 0–5°C.
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Amination : Ullmann-type coupling of 2-hydroxyphenylamine with the chlorinated intermediate, catalyzed by CuI/L-proline in DMSO at 110°C.
Critical Parameters :
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Temperature control : Chlorination at low temperatures minimizes side reactions.
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Catalyst system : CuI/L-proline enables C–N bond formation under mild conditions.
Solvent and Reaction Condition Optimization
Solvent Effects on Cyclization Efficiency
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote decomposition at elevated temperatures. Data from analogous systems suggest THF balances reactivity and stability:
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| THF | 7.6 | 85 | <5% |
| DMF | 36.7 | 78 | 12% |
| Toluene | 2.4 | 63 | 22% |
Temperature and Time Profiles
Reaction kinetics studies for similar pyrrole syntheses indicate optimal performance at 25–40°C, with prolonged durations (>12 hours) leading to over-chlorination or oxidation.
Characterization and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,3-dimethylphenyl)-4-[(2-hydroxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Chloro-1-(2,3-dimethylphenyl)-4-[(2-hydroxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2,3-dimethylphenyl)-4-[(2-hydroxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: RI-1 (3-Chloro-1-(3,4-dichlorophenyl)-4-morpholinyl-pyrrole-2,5-dione)
- Substituent Differences: Position 1: RI-1 features a 3,4-dichlorophenyl group vs. the 2,3-dimethylphenyl group in the target compound. Chlorine atoms are electron-withdrawing, while methyl groups are electron-donating, affecting electronic distribution and steric bulk. Position 4: RI-1 has a morpholinyl group (a cyclic amine) vs. a 2-hydroxyphenylamino group. The morpholinyl group enhances solubility in polar solvents, whereas the phenolic amine in the target compound enables hydrogen bonding.
- Applications: RI-1 is used in biochemical research (e.g., kinase inhibition studies), while the target compound’s hydroxyphenylamino group may favor interactions with biological targets like receptors or enzymes .
Pesticidal Analog: Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)
- Substituent Differences: Position 1: Fluoroimide has a 4-fluorophenyl group, contrasting with the 2,3-dimethylphenyl group. Fluorine’s electronegativity enhances stability and bioactivity against fungi. Position 3/4: Both compounds share a chloro substituent, but fluoroimide lacks the hydroxyphenylamino moiety.
Benzodiazepine Derivatives (N-Acylated 1,5-Benzodiazepines)
- Substituent Effects : The 2,3-dimethoxyphenyl group in 1a increases steric hindrance, analogous to the 2,3-dimethylphenyl group in the target compound. This hindrance influences reactivity and binding selectivity .
Data Table: Comparative Analysis of Pyrrole-2,5-dione Derivatives
Research Findings and Implications
- Hydrogen Bonding: The hydroxyphenylamino group enables stronger hydrogen-bond interactions than morpholinyl or halogen substituents, which may enhance selectivity in drug design .
- Stability : Chlorine and methyl groups improve metabolic stability compared to fluoroimide’s fluorine, suggesting longer half-life in biological systems .
Biological Activity
The compound 3-Chloro-1-(2,3-dimethylphenyl)-4-[(2-hydroxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione , also known by its CAS number 22174-32-9, is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.74 g/mol. The presence of both chloro and hydroxyl groups in its structure suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrrole ring followed by chlorination and substitution reactions to introduce the various functional groups.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, related compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Tyrosine Kinases : Compounds similar to this compound have been identified as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. For example, a related pyrrole derivative demonstrated a GI50 (Growth Inhibition 50%) value in the nanomolar range against colon cancer cell lines .
The proposed mechanisms through which these compounds exert their biological effects include:
- Interaction with ATP-Binding Sites : The compound's structure allows it to bind effectively to ATP-binding sites on kinases like EGFR and VEGFR, disrupting their signaling pathways essential for tumor growth .
- Membrane Interaction : Studies have shown that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function, which may enhance their cytotoxic effects against tumor cells .
- Antioxidant Properties : Some derivatives have also exhibited antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
Case Studies
Several case studies highlight the effectiveness of pyrrole derivatives:
- In Vivo Tumor Models : In studies involving rat models with chemically induced colon cancer, certain pyrrole derivatives significantly inhibited tumor growth compared to controls .
- Cell Line Studies : Experiments conducted on various human cancer cell lines (e.g., HCT116 and SW620) revealed that specific modifications in the side chains of pyrrole derivatives could enhance their antiproliferative activity .
Data Tables
| Compound Name | Structure | Activity | GI50 (M) | Target |
|---|---|---|---|---|
| This compound | Structure | Antitumor | ~1.0 × 10^-8 | EGFR/VEGFR |
| Related Compound A | Structure | Antitumor | ~1.6 × 10^-8 | EGFR |
| Related Compound B | Structure | Antioxidant | N/A | N/A |
Q & A
Q. What steps mitigate risks of artifactual results in high-throughput screening (HTS) for this compound?
- Answer : Include counter-screens against promiscuous targets (e.g., redox-sensitive enzymes) and use orthogonal assays (e.g., SPR vs. fluorescence polarization). Validate HTS hits with cryo-EM or NMR to confirm binding poses. Artifacts often arise from aggregation or compound fluorescence, requiring detergent controls or wavelength optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
